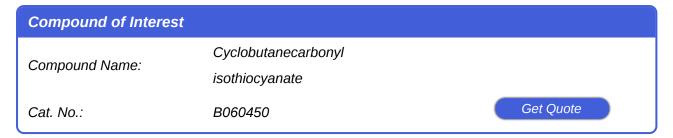


A Technical Guide to the Spectroscopic Profile of Cyclobutanecarbonyl Isothiocyanate

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Disclaimer: Extensive searches of scientific literature and chemical databases did not yield experimental spectroscopic data (NMR, IR, MS) for **cyclobutanecarbonyl isothiocyanate** (CAS No. 161063-30-5). The following data is a prediction based on the analysis of its constituent functional groups and spectroscopic data from analogous compounds. This guide is intended for researchers, scientists, and drug development professionals to provide an expected spectroscopic profile and general methodologies for its experimental determination.

Predicted Spectroscopic Data

The predicted spectroscopic data for **cyclobutanecarbonyl isothiocyanate** are summarized in the following tables. These predictions are derived from the known spectral characteristics of the cyclobutyl group, the acyl isothiocyanate functionality, and related molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data



Chemical Shift (δ) (ppm)	Multiplicity	Number of Protons	Assignment
~3.5 - 4.0	Multiplet	1H	CH directly attached to C=O
~2.0 - 2.5	Multiplet	4H	CH ₂ adjacent to the methine
~1.8 - 2.0	Multiplet	2H	Remaining CH ₂

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) (ppm)	Assignment
~170 - 175	C=O (Carbonyl)
~140 - 150	N=C=S (Isothiocyanate)
~40 - 45	CH directly attached to C=O
~25 - 30	CH₂ adjacent to the methine
~18 - 22	Remaining CH ₂

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950 - 3000	Strong	C-H stretch (cyclobutyl)
~2000 - 2150	Very Strong, Broad	N=C=S asymmetric stretch
~1720 - 1740	Strong	C=O stretch (acyl)
~1450	Medium	CH₂ scissoring
~950 - 1100	Medium	C-N stretch and C-C stretch

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)



m/z	Interpretation	
141	Molecular Ion [M]+	
113	Loss of CO	
83	Cyclobutylcarbonyl cation [C ₄ H ₇ CO] ⁺	
58	Isothiocyanate fragment [NCS]+	
55	Cyclobutyl cation [C ₄ H ₇] ⁺	

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to obtain the spectroscopic data for **cyclobutanecarbonyl isothiocyanate**.

- 2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Dissolve approximately 5-10 mg of purified **cyclobutanecarbonyl isothiocyanate** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ¹H NMR Acquisition:
 - Tune and shim the probe for the specific sample.
 - Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse).
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.



- ¹³C NMR Acquisition:
 - Switch the probe to the ¹³C frequency.
 - Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

2.2. Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample, place a drop of the neat compound between two
 potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. For a solid
 sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and
 pressing the mixture into a transparent disk.
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the KBr plates.
 - Place the prepared sample in the spectrometer's sample holder.
 - Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

2.3. Mass Spectrometry (MS)

• Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.



- Ionization: Utilize Electron Ionization (EI) as a hard ionization technique to induce fragmentation, which provides structural information. A standard electron energy of 70 eV is typically used.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **cyclobutanecarbonyl isothiocyanate**.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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